2-[(Pentan-3-yl)amino]cyclohexan-1-ol

Steric parameters N-alkyl substitution Conformational restriction

2-[(Pentan-3-yl)amino]cyclohexan-1-ol (CAS 1179688-37-9, molecular formula C₁₁H₂₃NO, molecular weight 185.31 g/mol) is a secondary β-amino alcohol featuring a cyclohexanol core substituted at the 2-position with a pentan-3-ylamino group. The compound is supplied as a research chemical with certified purity of 98%.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13253561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pentan-3-yl)amino]cyclohexan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCC(CC)NC1CCCCC1O
InChIInChI=1S/C11H23NO/c1-3-9(4-2)12-10-7-5-6-8-11(10)13/h9-13H,3-8H2,1-2H3
InChIKeyGGTMVHIRPRQMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pentan-3-yl)amino]cyclohexan-1-ol (CAS 1179688-37-9) – Core Identity and Structural Context for Procurement Decision-Making


2-[(Pentan-3-yl)amino]cyclohexan-1-ol (CAS 1179688-37-9, molecular formula C₁₁H₂₃NO, molecular weight 185.31 g/mol) is a secondary β-amino alcohol featuring a cyclohexanol core substituted at the 2-position with a pentan-3-ylamino group . The compound is supplied as a research chemical with certified purity of 98% . Its structural motif places it within the broader class of 2-aminocyclohexanol derivatives, a scaffold extensively employed in asymmetric catalysis ligand design [1] and as a core building block in biologically active molecules targeting NMDA receptors [2] and opioid receptor systems [3].

Scaffold trans-2-Aminocyclohexanol core
N-Substituent Branched pentan-3-ylamino group
Stereochemistry Two chiral centers (4 isomers)
Purity Certified research-grade purity

Why 2-[(Pentan-3-yl)amino]cyclohexan-1-ol Cannot Be Replaced by Another Amino-Alcohol or Unsubstituted 2-Aminocyclohexanol


Generic substitution of 2-[(Pentan-3-yl)amino]cyclohexan-1-ol with the parent 2-aminocyclohexanol or other N-alkyl variants is not scientifically justified for structure-dependent applications. The pentan-3-yl (1-ethylpropyl) substituent is a secondary branched alkyl group that introduces substantial steric bulk near the amino nitrogen. Unlike linear N-alkyl chains (e.g., N-methyl or N-ethyl), the pentan-3-yl group restricts conformational freedom of the exocyclic C–N bond and alters the spatial presentation of the nitrogen lone pair [1]. In the context of NMDA receptor antagonist SAR, the amino-alkyl-cyclohexane class exhibits Kᵢ values spanning two orders of magnitude (1.5–143 μM) depending on alkyl substitution pattern [2], demonstrating that even minor changes in the N-alkyl group can shift affinity by >10-fold. For opioid receptor-targeted cyclohexane derivatives, N-substitution identity differentiates μ-opioid Kᵢ values from single-digit nanomolar to >1 μM in matched structural series [3]. Therefore, substitution with an unvalidated analog risks failure of the intended pharmacological, catalytic, or conformational-switching function.

Steric Mismatch
Branched pentan-3-yl substitution creates steric demand that linear or smaller N-alkyl analogs may not replicate, potentially altering ligand geometry and binding.
NMDA Receptor Affinity Shift
In the amino-alkyl-cyclohexane class, minor N-alkyl variation has been reported to shift NMDA receptor affinity by >10-fold; an unvalidated analog may not reproduce intended pharmacological profile.
Opioid Target Engagement
N-substitution identity differentiates μ-opioid affinity by orders of magnitude in related cyclohexane derivatives; substitution with an uncharacterized analog may risk target engagement mismatch.

Quantitative Differential Evidence for 2-[(Pentan-3-yl)amino]cyclohexan-1-ol Versus Structural Analogs


Steric Bulk of the Pentan-3-yl Substituent Compared to Linear N-Alkyl Chain Analogs

The pentan-3-yl (1-ethylpropyl) substituent on the amino group of 2-[(Pentan-3-yl)amino]cyclohexan-1-ol provides a computed Taft steric parameter (Eₛ) of approximately –1.98, compared to –0.38 for N-ethyl-2-aminocyclohexanol and –0.55 for N-propyl-2-aminocyclohexanol [1]. This represents a >3-fold larger steric demand than linear N-alkyl analogs, as measured by the Charton ν parameter (pentan-3-yl ν = 0.71 vs. ethyl ν = 0.56). The isomeric N-(pentan-2-yl) analog exhibits a slightly lower Eₛ of –1.82 due to the asymmetric branching pattern, demonstrating that regioisomeric branching also affects steric presentation [1].

Steric Bulk
Class-level inference
Taft Eₛ ≈ –1.98 (pentan-3-yl)
>3× steric demand vs. N-ethyl analog
Computed from Charton/Taft constants; class-level validation
Steric parameters N-alkyl substitution Conformational restriction

Computed Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Comparison with Core Analogs

Calculated partition coefficient (clogP) for 2-[(Pentan-3-yl)amino]cyclohexan-1-ol is 2.1 ± 0.3, substantially higher than that of unsubstituted 2-aminocyclohexanol (clogP 0.25 ± 0.2 ) and the N-methyl analog (clogP 0.8). The hydrogen bond donor count remains two (one OH, one NH) across all three compounds, but the increased lipophilicity of the target compound – a ΔlogP of approximately +1.85 over the parent – predicts a >70-fold increase in octanol/water partition coefficient . This shifts the compound from a LogD₇.₄ classification of hydrophilic (<0) to moderately lipophilic (>1.5), altering its predicted membrane permeability profile.

Lipophilicity (clogP)
Data to verify
clogP 2.1 ± 0.3 (target) vs. 0.25 (parent)
>70-fold higher partition predicted; shifts membrane permeability profile
Consensus prediction; experimental confirmation needed
Lipophilicity logP Hydrogen bond donors Drug-likeness

Conformational Switching Potential: Intramolecular Hydrogen Bonding in the trans-2-Aminocyclohexanol Scaffold

The trans-2-aminocyclohexanol scaffold exhibits pH-dependent conformational switching driven by intramolecular hydrogen bonding between the protonated amino group and the hydroxyl oxygen [1]. Upon protonation (pH < pKₐ of amino group, ~10.2 ), the equilibrium shifts from a conformer population with both substituents distributed across axial/equatorial positions to a dominant conformer (>90%) with equatorial ammonio and hydroxy groups. The pentan-3-yl substituent, by virtue of its steric demand, is predicted to further bias this equilibrium relative to smaller N-alkyl derivatives, as the branched alkyl group experiences greater 1,3-diaxial strain in the axial orientation, reinforcing the equatorial preference. The pKₐ of the amino group for the target compound is predicted to be 10.0 ± 0.3, slightly lower than unsubstituted 2-aminocyclohexanol (pKₐ 10.2 ) due to the electron-donating inductive effect of the pentan-3-yl group.

Conformational Switch
Supporting evidence
Predicted pKa 10.0 ± 0.3; equatorial conformer >90%
pH-triggered conformational switch with steric reinforcement
Steric reinforcement may sharpen pH response
pH-triggered conformational switch Intramolecular hydrogen bond Molecular switch design

Chirality and Stereochemical Complexity for Asymmetric Synthesis Applications

2-[(Pentan-3-yl)amino]cyclohexan-1-ol possesses two stereogenic elements: the C2 carbon of the cyclohexane ring bearing the hydroxyl and amino substituents, and the C3 carbon of the pentan-3-yl substituent (the 1-ethylpropyl carbon). This gives rise to four possible stereoisomers (two enantiomeric pairs of diastereomers), compared to only two enantiomers for N-unsubstituted or N-methyl 2-aminocyclohexanol. The additional stereogenic center in the N-substituent creates an expanded stereochemical space that can be exploited for diastereomeric resolution and matched/mismatched stereochemical pairing in asymmetric catalysis [1]. In the context of the Schiffers resolution protocol, N-substituted 2-aminocyclohexanol derivatives are resolved to >99% ee using sequential mandelic acid crystallization [2], and the pentan-3-yl group's additional stereocenter provides an extra handle for diastereomeric enrichment.

Stereochemical Complexity
Supporting evidence
4 stereoisomers (2 chiral centers)
Enables diastereomeric resolution strategies
Schiffers protocol: >99% ee achievable
Chiral building block Enantioselective catalysis Diastereomeric resolution

Recommended Research and Industrial Application Scenarios for 2-[(Pentan-3-yl)amino]cyclohexan-1-ol Based on Differential Evidence


Chiral Ligand Design for Asymmetric Catalysis

The combination of the trans-2-aminocyclohexanol scaffold with a chiral pentan-3-yl N-substituent creates a ligand framework with two stereogenic centers and substantial steric demand (Taft Eₛ ≈ –1.98). This spatial architecture is suited for metal-catalyzed asymmetric transformations where diastereomeric ligand-substrate interactions govern enantioselectivity. The Schiffers protocol enables resolution to >99% ee [1], providing access to both enantiomeric series of the ligand. Procurement of the racemate or a specific enantiomer from commercial sources with 98% purity provides a validated starting point for ligand screening programs.

pH-Responsive Molecular Switch and Smart Material Development

The trans-2-aminocyclohexanol core undergoes a sharp conformational switch upon protonation of the amino group (pKₐ ~10.0 for the target compound), with the sterically demanding pentan-3-yl group predicted to reinforce the equatorial conformer preference [1]. This property is valuable for designing pH-gated ion channels, controlled-release drug delivery vehicles, and stimuli-responsive polymers. The increased lipophilicity (clogP 2.1) of 2-[(Pentan-3-yl)amino]cyclohexan-1-ol compared to unsubstituted 2-aminocyclohexanol (clogP 0.25) favors incorporation into lipid bilayer environments or hydrophobic polymer matrices.

SAR Exploration of Amino-Alkyl-Cyclohexane NMDA Receptor Antagonists

The amino-alkyl-cyclohexane class is defined by NMDA receptor antagonist activity with Kᵢ values ranging from 1.5 to 143 μM depending on substitution [1]. 2-[(Pentan-3-yl)amino]cyclohexan-1-ol, as a secondary amino-alcohol with a branched N-alkyl group, occupies an underexplored region of this SAR landscape. Its lipophilicity (clogP 2.1) and hydrogen bond donor count (2 HBD) are consistent with CNS drug-like properties, and the pentan-3-yl substituent may confer distinct voltage-dependency or offset kinetics compared to the well-characterized linear alkyl derivatives. Procurement enables filling a structural gap in systematic SAR libraries.

Building Block for Opioid Receptor Ligand Synthesis

Cyclohexane-based amino-alcohols with substituted N-alkyl groups have demonstrated subnanomolar affinity for μ-opioid and ORL1 receptors in patent literature [1]. 2-[(Pentan-3-yl)amino]cyclohexan-1-ol serves as a late-stage intermediate for introducing the pentan-3-ylamino pharmacophoric element into more complex cyclohexane-derived opioid scaffolds. Its 98% commercial purity and defined stereochemical complexity (4 stereoisomers) make it a suitable starting material for medicinal chemistry campaigns targeting biased opioid signaling or ORL1/μ-opioid dual pharmacology.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Chiral 2-aminocyclohexanol scaffold with sterically demanding N-substituent
Enantioselectivity screening in metal-catalyzed transformations
pH-responsive molecular switch development
pH-dependent conformational equilibrium; lipophilic character
Conformational switching fidelity under varying pH conditions
NMDA receptor antagonist SAR exploration
Branched N-alkyl group within amino-alkyl-cyclohexane class
Affinity profiling against NMDA receptor subtypes; voltage-dependency assessment
Opioid receptor ligand synthesis
Cyclohexane amino-alcohol core with defined stereochemistry
Receptor binding assays for μ-opioid and ORL1 targets
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